molecular formula C20H21N5O2 B2412647 5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine CAS No. 102460-94-6

5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine

Cat. No.: B2412647
CAS No.: 102460-94-6
M. Wt: 363.421
InChI Key: JISJXMJPJRVYDC-UHFFFAOYSA-N
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Description

5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine is a chemical compound with the molecular formula C18H18N6O2 It is characterized by the presence of a pyrimidine ring substituted with nitro and diphenethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine typically involves the reaction of pyrimidine derivatives with nitro and diphenethyl substituents. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The process may also involve heating the reaction mixture to specific temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as hydrogen gas (H~2~) with palladium on carbon (Pd/C) or sodium borohydride (NaBH~4~) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br~2~) or chloromethane (CH~3~Cl) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 5-amino-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine, while electrophilic substitution can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-2,4-diaminopyrimidine: Similar structure but lacks the diphenethyl groups.

    N~4~,N~6~-diphenethyl-2,4-diaminopyrimidine: Similar structure but lacks the nitro group.

Uniqueness

5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine is unique due to the combination of nitro and diphenethyl substituents on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-nitro-4-N,6-N-bis(2-phenylethyl)pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c26-25(27)18-19(21-13-11-16-7-3-1-4-8-16)23-15-24-20(18)22-14-12-17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H2,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISJXMJPJRVYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C(=NC=N2)NCCC3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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